molecular formula C7H7F2NO B6316760 2-Amino-3,5-difluorobenzyl Alcohol CAS No. 1378824-82-8

2-Amino-3,5-difluorobenzyl Alcohol

Cat. No.: B6316760
CAS No.: 1378824-82-8
M. Wt: 159.13 g/mol
InChI Key: WQOJYUHQMHUJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-difluorobenzyl Alcohol, also known as (2-amino-3,5-difluorophenyl)methanol, is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol. This compound is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. It is a useful research chemical and has applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-difluorobenzyl Alcohol typically involves the reduction of 2-nitro-3,5-difluorobenzyl alcohol. The reduction can be achieved using various reducing agents such as iron powder in the presence of glacial acetic acid . The reaction conditions usually involve heating the mixture to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitro-3,5-difluorobenzyl alcohol using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-difluorobenzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and glacial acetic acid are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 2-amino-3,5-difluorobenzaldehyde or 2-amino-3,5-difluorobenzoic acid.

    Reduction: Formation of 2-amino-3,5-difluorobenzylamine.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,5-difluorobenzyl Alcohol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluorobenzyl Alcohol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The fluorine atoms enhance its lipophilicity and stability, making it a valuable compound for drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-difluorobenzaldehyde
  • 2-Amino-3,5-difluorobenzoic acid
  • 2-Amino-3,5-difluorobenzylamine
  • 2,3-Difluorobenzyl Alcohol

Uniqueness

2-Amino-3,5-difluorobenzyl Alcohol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and interactions. The fluorine atoms further enhance its chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-amino-3,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOJYUHQMHUJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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